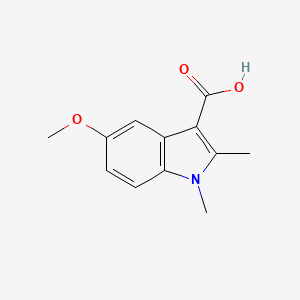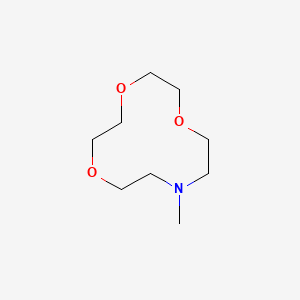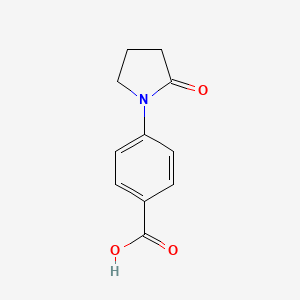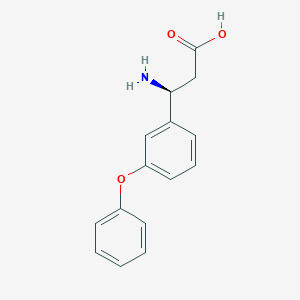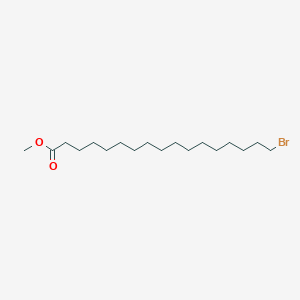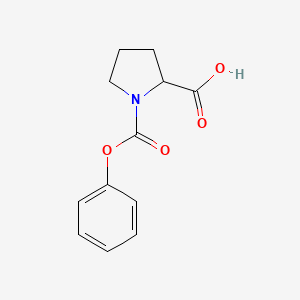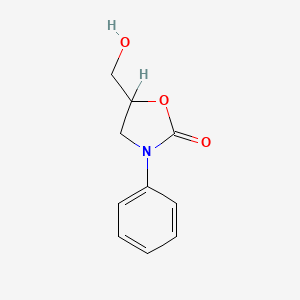
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Descripción general
Descripción
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one, also known as PHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHO is a cyclic amino acid derivative that contains an oxazolidinone ring, a phenyl group, and a hydroxymethyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one has been identified as a crucial intermediate in the synthesis of potent oxazolidinone antibacterial agents, such as U-100592 and U-100766. These compounds have shown significant activity against multidrug-resistant Gram-positive bacteria, including strains of staphylococci, streptococci, and enterococci, demonstrating a new mechanism of action involving the early inhibition of bacterial protein synthesis (Brickner et al., 1996).
Prodrug Applications
The molecule has been explored as a bioreversible derivative for the α-amido carboxy moiety in peptides, aiming to protect peptide bonds against enzymatic cleavage and improve absorption characteristics by increasing hydrophilicity. This research underscores its potential utility in enhancing the bioavailability of peptide-based drugs (Buur & Bundgaard, 1988).
Enzymatic Synthesis
Another significant application is in the enzymatic synthesis of chiral intermediates for pharmaceuticals. Specifically, it has been used in the production of (S)-ET-5, a chiral intermediate in the synthesis of the cholesterol absorption inhibitor ezetimibe. This process utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) in an aqueous-organic biphasic solvent system, highlighting its role in the efficient and environmentally friendly synthesis of complex molecules (Liu et al., 2017).
Cancer Research
Additionally, oxazolidinone derivatives, including those related to this compound, have been investigated for their anticancer properties. They have shown potential in inducing apoptosis in cancer cells through mechanisms triggered by increased ROS levels and mitochondrial dysfunction. This research points to the broader therapeutic potential of oxazolidinone derivatives beyond their established role as antibiotics (Armentano et al., 2020).
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXUEJAEOKJMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951819 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29218-21-1 | |
| Record name | 2-Oxazolidinone, 5-hydroxymethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)
